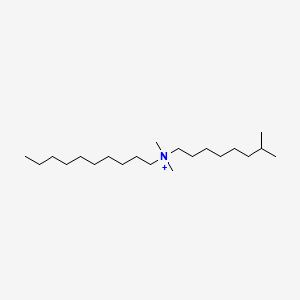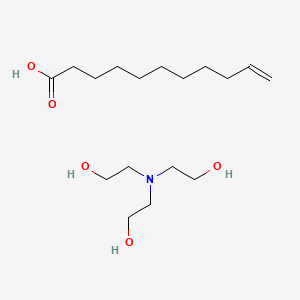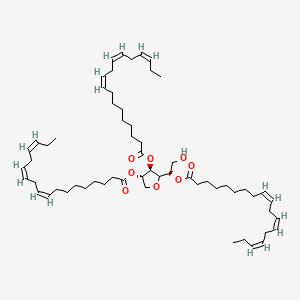
Sorbitan, tris((Z,Z,Z)-9,12,15-octadecatrienoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorbitan, tris((Z,Z,Z)-9,12,15-octadecatrienoate): Sorbitan trioleate , is a non-ionic surfactant and emulsifier. It is commonly used in various industrial and scientific applications due to its ability to stabilize emulsions and enhance the solubility of hydrophobic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan, tris((Z,Z,Z)-9,12,15-octadecatrienoate) is synthesized through the esterification of sorbitan with oleic acid. The reaction typically involves heating sorbitan and oleic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of sorbitan, tris((Z,Z,Z)-9,12,15-octadecatrienoate) involves large-scale esterification processes. The reaction is carried out in batch or continuous reactors, with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sorbitan, tris((Z,Z,Z)-9,12,15-octadecatrienoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the fatty acid chains to single bonds, resulting in saturated derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as alcohols and amines can be used in substitution reactions
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acid esters.
Substitution: Various ester and amide derivatives
Scientific Research Applications
Chemistry: Sorbitan, tris((Z,Z,Z)-9,12,15-octadecatrienoate) is used as a stabilizer in the preparation of colloidal particles and nanoemulsions. It enhances the stability and solubility of hydrophobic compounds in aqueous solutions .
Biology: In biological research, this compound is utilized in the formulation of liposomes and other vesicular systems for drug delivery. It improves the encapsulation efficiency and release profile of therapeutic agents .
Medicine: Sorbitan, tris((Z,Z,Z)-9,12,15-octadecatrienoate) is employed in the development of transdermal drug delivery systems. It enhances the permeability of drugs through the skin, improving their bioavailability and therapeutic efficacy .
Industry: In industrial applications, this compound is used as an emulsifier in the production of cosmetics, pharmaceuticals, and food products. It helps in the formation and stabilization of emulsions, improving the texture and shelf-life of the final products .
Mechanism of Action
Sorbitan, tris((Z,Z,Z)-9,12,15-octadecatrienoate) exerts its effects by reducing the surface tension between immiscible phases, such as oil and water. This action is achieved through the orientation of its hydrophilic sorbitan moiety and hydrophobic fatty acid chains at the interface, forming a stable emulsion. The molecular targets include the lipid bilayers of cell membranes, where it enhances the permeability and transport of encapsulated compounds .
Comparison with Similar Compounds
- Sorbitan monostearate
- Sorbitan monolaurate
- Sorbitan monopalmitate
- Sorbitan tristearate
Comparison: Sorbitan, tris((Z,Z,Z)-9,12,15-octadecatrienoate) is unique due to its three unsaturated fatty acid chains, which provide greater flexibility and fluidity compared to its saturated counterparts. This property enhances its ability to stabilize emulsions and improve the solubility of hydrophobic compounds .
Properties
CAS No. |
84309-53-5 |
|---|---|
Molecular Formula |
C60H96O8 |
Molecular Weight |
945.4 g/mol |
IUPAC Name |
[(3S,4R)-5-[(1R)-2-hydroxy-1-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxyethyl]-4-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxyoxolan-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C60H96O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)66-54(52-61)59-60(68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)55(53-65-59)67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,54-55,59-61H,4-6,13-15,22-24,31-53H2,1-3H3/b10-7-,11-8-,12-9-,19-16-,20-17-,21-18-,28-25-,29-26-,30-27-/t54-,55+,59?,60-/m1/s1 |
InChI Key |
DSRZTEYZGMFQTJ-YIDQCSKLSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O[C@H]1COC([C@@H]1OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)[C@@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCC=CCC=CCC=CCC)C(CO)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


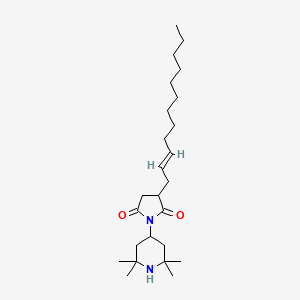
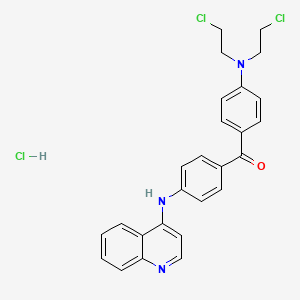
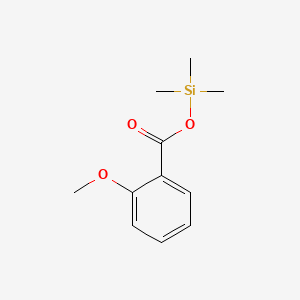


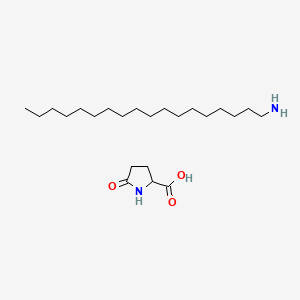
![[3-(Dodecyloxy)-2-hydroxypropyl]diethylmethylammonium chloride](/img/structure/B12680417.png)
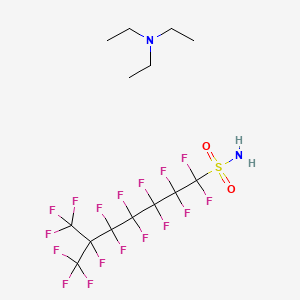
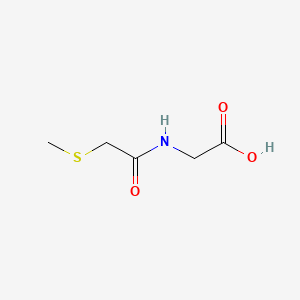
![1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene](/img/structure/B12680427.png)
